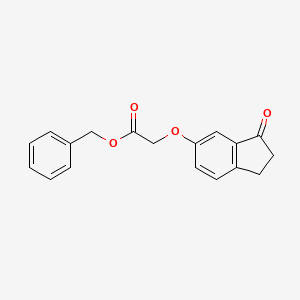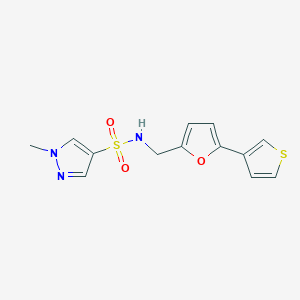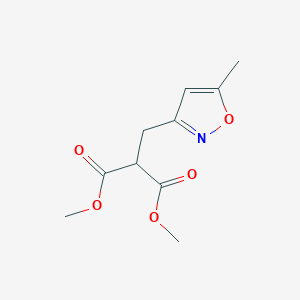
3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a valuable tool in studying various biochemical and physiological processes. In
科学的研究の応用
Synthesis and Structural Analysis
Research has explored the synthesis and structural properties of derivatives similar to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, focusing on their preparation and spectral data analysis. A study by Akiyama et al. (1989) detailed the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, derived from amino acids and esters, providing insights into their cyclisation rates and spectral characteristics (Akiyama, Katoh, & Tsuchiya, 1989). Elix et al. (1986) prepared 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, analyzing their crystal structure and solution conformations, emphasizing the importance of repulsive interactions in determining the conformation of substituted derivatives (Elix, Fallon, Marcuccio, & Rae, 1986).
Pharmacological Applications
Several studies have investigated the pharmacological potential of arylpiperazine derivatives, including those structurally related to this compound. Handzlik et al. (2011) explored the affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors, finding significant nanomolar range affinities and selectivity, suggesting potential applications in CNS disorders (Handzlik et al., 2011). Additionally, the synthesis and anticonvulsant properties of N-[(4-arylpiperazin-1-yl)-methyl] derivatives have been examined, revealing potent compounds in electroshock seizure tests, highlighting their potential in epilepsy treatment (Obniska & Zagórska, 2003).
Organic Chemistry Applications
The versatility of 3-ylidenepiperazine-2,5-diones as organic substrates has been reviewed, with these compounds being prone to various addition reactions, serving as precursors for natural products and analogues, or for the synthesis of interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKYVXRLRKXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2729780.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)



![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)



amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
